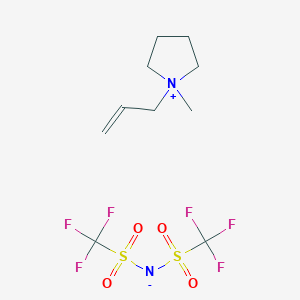
GCN2iB
Descripción general
Descripción
GCN2iB is an ATP-competitive inhibitor of a serine/threonine-protein kinase general control nonderepressible 2 (GCN2), with an IC50 of 2.4 nM .
Chemical Reactions Analysis
This compound is an ATP-competitive inhibitor of GCN2 . It has been observed that low concentrations of this compound increase GCN2 phosphorylation of eIF2 and enhance Atf4 expression and activity . Other ATP-competitive inhibitors can also activate GCN2, although there are differences in their mechanisms of activation .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H12ClF2N5O3S and a molecular weight of 451.83 . It is a solid substance that is soluble in DMSO .Aplicaciones Científicas De Investigación
1. Role in Diabetic Cardiomyopathy
GCN2iB has been studied for its therapeutic potential in diabetic cardiomyopathy (DCM). Research indicates that this compound treatment in type 2 diabetic mice resulted in improved cardiac function, reduced myocardial fibrosis, lipid accumulation, and oxidative stress. The benefits were associated with alterations in lipid metabolism-related genes, antioxidative genes, myocardial metabolomic profiles, and gene expression profiles, suggesting its potential as a novel drug candidate for DCM therapy (Yuan et al., 2022).
2. Implications in Tumor Development and Progression
GCN2 has garnered interest in cancer research due to its role in cell metabolism during amino acid starvation stress. It's hypothesized that GCN2 aids tumor cells in survival during significant nutritional stress, contributing to tumorigenesis and chemotherapeutic resistance. This has spurred research into GCN2 inhibitors as potential therapeutic agents, though most studies are still in various cancer model systems under specific stresses and drug treatments (Gold & Masson, 2022).
3. Involvement in Immune Cell Function
GCN2, known as a stress sensor responding to amino acid starvation and other stresses, plays critical roles in various immune-related diseases. It regulates macrophage functional polarization and CD4+ T cell subset differentiation, making it a significant regulatory molecule in the immune system. Understanding the roles of GCN2 in immune cells under different conditions could be beneficial in developing potential therapies for many immune-relevant diseases (Zhao et al., 2023).
4. Potential in Immuno-Oncology
GCN2 is a critical driver of macrophage and myeloid-derived suppressor cell (MDSC) polarization in the tumor microenvironment, influencing T cell exhaustion and overall immune response. Research has shown that targeting GCN2 leads to a shift in macrophage and MDSC phenotypes, promoting antitumor immunity. This suggests the potential for therapeutic targeting of GCN2 in immuno-oncology (Halaby et al., 2019).
Mecanismo De Acción
GCN2iB works by inhibiting GCN2, a serine/threonine-protein kinase. Interestingly, it has been found that this compound can actually activate GCN2 . Low concentrations of this compound increase GCN2 phosphorylation of eIF2 and enhance Atf4 expression and activity . It’s also capable of activating GCN2 mutants devoid of functional regulatory domains or with certain kinase domain substitutions derived from GCN2-deficient human patients .
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVXJKGYJYWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)
![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)


![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)


![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)

